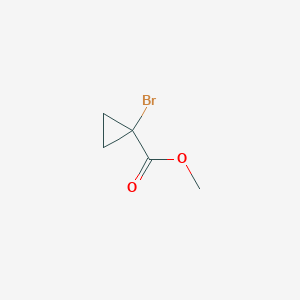
Methyl-1-Bromcyclopropancarboxylat
Übersicht
Beschreibung
Methyl 1-Bromocyclopropanecarboxylate is an organic compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol . It is a brominated ester of cyclopropanecarboxylic acid and is used primarily in research settings. This compound is known for its reactivity due to the presence of both a bromine atom and a strained cyclopropane ring.
Wissenschaftliche Forschungsanwendungen
Methyl 1-Bromocyclopropanecarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane derivatives.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Biochemische Analyse
Biochemical Properties
Methyl 1-Bromocyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis and degradation of cyclic compounds. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
Methyl 1-Bromocyclopropanecarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that regulate cell growth and differentiation. Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 1-Bromocyclopropanecarboxylate involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes, leading to either inhibition or activation of enzyme activity. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to form covalent bonds with enzymes is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-Bromocyclopropanecarboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 1-Bromocyclopropanecarboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Methyl 1-Bromocyclopropanecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the levels of key metabolites and alter the flow of metabolic pathways, leading to changes in cellular metabolism. The compound’s interactions with metabolic enzymes are crucial for understanding its role in cellular processes .
Transport and Distribution
Within cells and tissues, Methyl 1-Bromocyclopropanecarboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes at different levels .
Subcellular Localization
The subcellular localization of Methyl 1-Bromocyclopropanecarboxylate is an important aspect of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-Bromocyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for Methyl 1-Bromocyclopropanecarboxylate are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the bromination reaction for yield and purity, using continuous flow reactors to ensure consistent product quality and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Bromocyclopropanecarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Commonly performed with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Conducted using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Produces substituted cyclopropanecarboxylates.
Reduction: Yields cyclopropanemethanol derivatives.
Hydrolysis: Results in cyclopropanecarboxylic acid.
Wirkmechanismus
The mechanism of action of Methyl 1-Bromocyclopropanecarboxylate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The strained cyclopropane ring also contributes to its reactivity, as it can undergo ring-opening reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Cyclopropanecarboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 1-Bromocyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Cyclopropanecarboxylic Acid: The parent carboxylic acid, which can be used to synthesize various esters and derivatives.
Uniqueness
Methyl 1-Bromocyclopropanecarboxylate is unique due to the combination of a bromine atom and a cyclopropane ring, which imparts high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 1-bromocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESWQIUWQHUEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679274 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96999-01-8 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
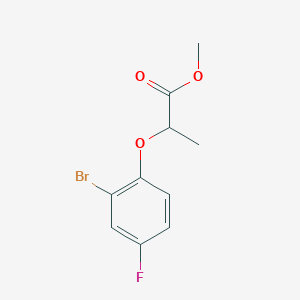
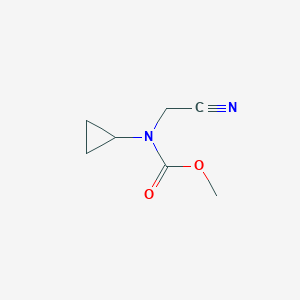
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
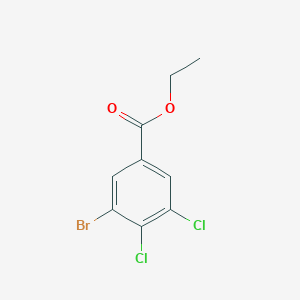
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
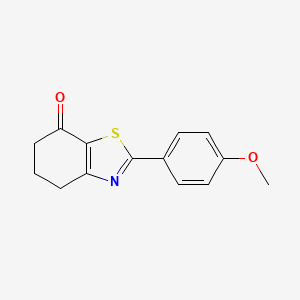
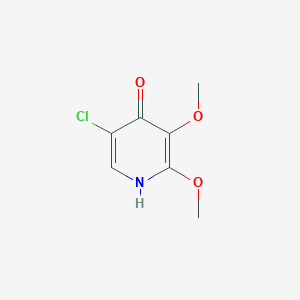
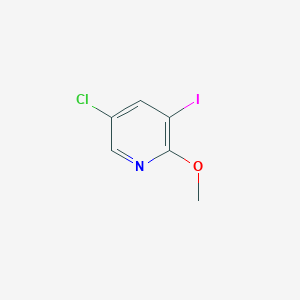
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
